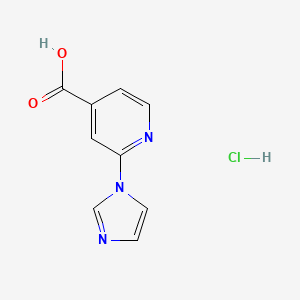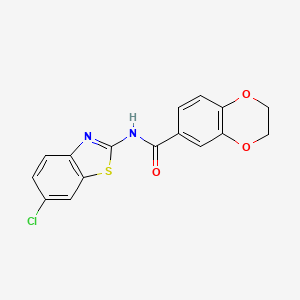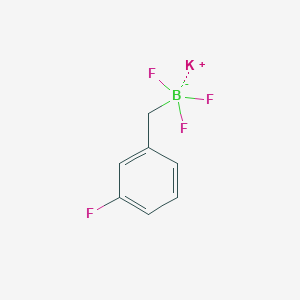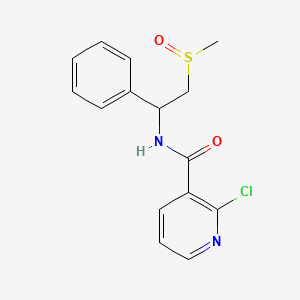![molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2](/img/no-structure.png)
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alpha 1 Adrenoceptor Ligand Potential
A study led by Russo et al. (1991) identified pyrimido[5,4-b]indole derivatives as potent and selective alpha 1 adrenoceptor ligands, with certain compounds exhibiting high affinity and selectivity for alpha 1 receptors over other receptor types. This suggests potential applications in targeting alpha 1 adrenoceptors, which are implicated in various physiological processes (Russo et al., 1991).
Synthesis and Chemical Properties
Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates, leading to compounds with diverse chemical properties. This work contributes to the understanding of the chemical behavior and synthesis pathways of pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).
Potential as Hepatitis B Inhibitor
Ivashchenko et al. (2019) investigated a compound structurally similar to 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, revealing its potential as a hepatitis B virus inhibitor. Their research included synthesis methods and molecular docking studies, indicating possible antiviral applications (Ivashchenko et al., 2019).
Antitubercular Activity Investigation
Samala et al. (2014) synthesized and evaluated analogues of a compound similar to this compound for antitubercular activity. This study highlights the potential therapeutic applications in treating tuberculosis (Samala et al., 2014).
Photochromic and Fluorescence Properties
Makarova et al. (2011) synthesized derivatives of 5H-pyrimido[5,4-b]indole, exploring their photochromic properties in solution. This suggests potential applications in material science, particularly in areas requiring light-responsive materials (Makarova et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the 3-chlorophenyl and 3-methoxybenzyl substituents.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with ethyl acetoacetate and sodium ethoxide.", "Step 2: Alkylation of 2,4-dimethoxy-6-methylpyrimidine with methyl iodide to form 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine.", "Step 3: Synthesis of 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with 3-chlorobenzaldehyde in the presence of sodium hydride.", "Step 4: Synthesis of 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 3-methoxybenzylamine with 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine in the presence of acetic anhydride.", "Step 5: Synthesis of 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with phosphorus oxychloride and methanol, followed by treatment with hydrochloric acid, sodium bicarbonate, and sodium chloride." ] } | |
CAS番号 |
893307-43-2 |
分子式 |
C26H22ClN3O4 |
分子量 |
475.93 |
IUPAC名 |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
InChIキー |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
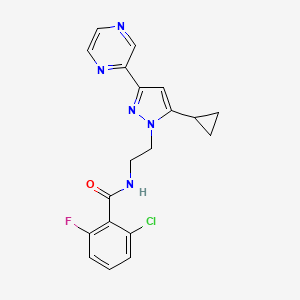
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)
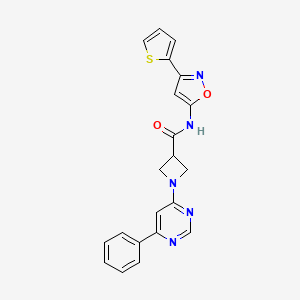
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454145.png)

![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2454149.png)
